molecular formula C18H23NO2 B11714647 (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol

(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol

Cat. No.: B11714647
M. Wt: 285.4 g/mol
InChI Key: XLJMBRPBVDJBPJ-WZKMRYASSA-N
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Description

The compound (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol typically involves multiple steps, starting from simpler organic precursors. The key steps include cyclization reactions, oxidation, and hydroxyimino group introduction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The phenanthrene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s derivatives are investigated for their therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol shares similarities with other cyclopenta[a]phenanthrene derivatives, such as:
    • (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • (1Z,3aS,3bR,9bS,11aS)-1-(amino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol

Uniqueness

The uniqueness of this compound lies in its specific hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17E)-17-hydroxyimino-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C18H23NO2/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)19-21/h3,5,10,14-16,20-21H,2,4,6-9H2,1H3/b19-17+/t14-,15-,16+,18+/m1/s1

InChI Key

XLJMBRPBVDJBPJ-WZKMRYASSA-N

Isomeric SMILES

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=NO)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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